A Deep Dive into the Structure-Activity Relationship of [Arg14,Lys15]Nociceptin: A Potent NOP Receptor Agonist
A Deep Dive into the Structure-Activity Relationship of [Arg14,Lys15]Nociceptin: A Potent NOP Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Nociceptin/Orphanin FQ (N/OFQ) is an endogenous heptadecapeptide that exerts its biological effects through the activation of the Nociceptin receptor (NOP), a G protein-coupled receptor and the fourth member of the opioid receptor family. The N/OFQ-NOP system is implicated in a wide array of physiological processes, including pain modulation, anxiety, and reward.[1][2] The native peptide, however, exhibits relatively low potency and metabolic instability, limiting its therapeutic potential. This has spurred the development of synthetic analogs with improved pharmacological profiles. Among the most significant of these is [Arg14,Lys15]Nociceptin, a super-potent and selective NOP receptor agonist. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of [Arg14,Lys15]Nociceptin, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to aid researchers and drug development professionals in the field.
Core Structure-Activity Relationship Insights
The substitution of the C-terminal amino acids Gly16 and Gln17 of N/OFQ with Arginine (Arg) at position 14 and Lysine (Lys) at position 15 results in a dramatic increase in agonist potency at the NOP receptor.[1][3] This modification, yielding [Arg14,Lys15]Nociceptin, enhances the peptide's affinity for the NOP receptor and leads to more robust and prolonged biological effects compared to the parent compound.[3][4]
Key findings from SAR studies reveal:
-
Enhanced Potency: [Arg14,Lys15]Nociceptin is approximately 30-fold more potent than N/OFQ in in vivo assays, such as those measuring locomotor activity and nociception.[3][4] In vitro, it demonstrates significantly higher potency in isolated tissue preparations, ranging from 5- to 17-fold greater than N/OFQ.[3]
-
High Selectivity: This analog displays high selectivity for the NOP receptor over the classical opioid receptors (μ, δ, and κ).[4][5][6] This selectivity is crucial for minimizing off-target effects and developing targeted therapeutics.
-
Increased Metabolic Stability: The Arg14,Lys15 substitution appears to confer a degree of resistance to enzymatic degradation, contributing to its longer-lasting effects in vivo. This is evidenced by the observation that peptidase inhibitors potentiate the effects of N/OFQ but not [Arg14,Lys15]Nociceptin.[3]
-
N-Terminal Importance for Agonism: The N-terminal phenylalanine (Phe1) is critical for agonist activity. Modification of this residue, as seen in the analog [Nphe1,Arg14,Lys15]Nociceptin-NH2 (UFP-101), converts the molecule into a potent and selective NOP receptor antagonist.[1][7] This highlights the pivotal role of the N-terminus in receptor activation.
Quantitative Pharmacological Data
The following tables summarize the binding affinity and functional potency of [Arg14,Lys15]Nociceptin and related compounds at the NOP receptor and other opioid receptors.
| Compound | Receptor | Binding Affinity (IC50, nM) | Reference |
| [Arg14,Lys15]Nociceptin | NOP | 0.32 | [4][5][6] |
| μ | 280 | [4][5][6] | |
| δ | >10000 | [4][5][6] | |
| κ | 1500 | [4][5][6] | |
| UFP-101 ([Nphe1,Arg14,Lys15]Nociceptin-NH2) | NOP | pKi = 10.2 | [1][7] |
| μ, δ, κ | >3000-fold selectivity for NOP | [1][7] |
| Compound | Assay | Potency (EC50 / pEC50 / pA2) | Reference |
| [Arg14,Lys15]Nociceptin | NOP Agonism | EC50 = 1 nM | [4][6] |
| Mouse Vas Deferens | ~17-fold > N/OFQ | [3] | |
| Rat Vas Deferens | ~10-fold > N/OFQ | [3] | |
| Guinea Pig Ileum | ~5-fold > N/OFQ | [3] | |
| Mouse Colon | ~5-fold > N/OFQ | [3] | |
| UFP-101 ([Nphe1,Arg14,Lys15]Nociceptin-NH2) | NOP Antagonism (GTPγS) | pA2 = 9.1 | [1][7] |
| NOP Antagonism (cAMP) | pA2 = 7.1 | [1][7] | |
| NOP Antagonism (Isolated Tissues) | pA2 = 7.3 - 7.7 | [1][7] | |
| [(pF)Phe4,Arg14,Lys15]Nociceptin-NH2 (UFP-102) | NOP Agonism (Rat PAG) | EC50 = 11 nM | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a ligand for a specific receptor.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant NOP receptor (CHO_hNOP_) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Binding Reaction: The cell membranes are incubated with a radiolabeled ligand (e.g., [3H]-N/OFQ) and varying concentrations of the unlabeled competitor ligand (e.g., [Arg14,Lys15]Nociceptin).
-
Separation and Scintillation Counting: The reaction is terminated by rapid filtration to separate bound from unbound radioligand. The filters are then washed, and the amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand. The Ki value (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor agonism.
-
Membrane Preparation: Similar to binding assays, membranes from cells expressing the NOP receptor are prepared.
-
Assay Conditions: The membranes are incubated with GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of the agonist (e.g., [Arg14,Lys15]Nociceptin).
-
Stimulation and Termination: Agonist binding to the receptor stimulates the exchange of GDP for [35S]GTPγS on the Gα subunit. The reaction is terminated by rapid filtration.
-
Quantification: The amount of [35S]GTPγS bound to the G proteins is measured by scintillation counting.
-
Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect). For antagonists, a Schild analysis is performed by measuring the rightward shift of the agonist dose-response curve in the presence of increasing antagonist concentrations to determine the pA2 value.[1]
Isolated Tissue Bioassays
These ex vivo assays assess the functional effects of compounds on smooth muscle contractility, which is modulated by NOP receptor activation.
-
Tissue Preparation: Tissues such as the mouse or rat vas deferens, or guinea pig ileum, are isolated and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Stimulation and Recording: The tissues are electrically stimulated to induce contractions, which are measured using an isometric force transducer.
-
Drug Application: Cumulative concentration-response curves are generated by adding increasing concentrations of the agonist (e.g., [Arg14,Lys15]Nociceptin) to the organ bath. The inhibitory effect on the electrically induced contractions is recorded.
-
Data Analysis: The potency of the agonist is expressed as the pEC50, which is the negative logarithm of the EC50. For antagonists, the pA2 value is determined by measuring the shift in the agonist's concentration-response curve in the presence of the antagonist.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the NOP receptor and a typical experimental workflow for characterizing a novel NOP receptor ligand.
Caption: NOP receptor signaling pathway activated by [Arg14,Lys15]Nociceptin.
Caption: Experimental workflow for SAR studies of NOP receptor ligands.
Conclusion
The development of [Arg14,Lys15]Nociceptin represents a significant advancement in the field of NOP receptor pharmacology. Its high potency, selectivity, and enhanced metabolic stability make it an invaluable research tool for elucidating the physiological roles of the N/OFQ-NOP system. Furthermore, the SAR insights gleaned from this and related analogs, such as the critical role of the N-terminal residue in determining agonist versus antagonist activity, provide a solid foundation for the rational design of novel therapeutic agents targeting the NOP receptor for the management of pain and other neurological disorders. This technical guide serves as a comprehensive resource to support these ongoing research and development efforts.
References
- 1. [Nphe1,Arg14,Lys15]Nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Arg(14),Lys(15)]nociceptin, a highly potent agonist of the nociceptin/orphanin FQ receptor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [Arg14,Lys15]Nociceptin | CAS:236098-40-1 | Highly potent and selective NOP agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. [Arg14,Lys15] Nociceptin | CAS#:236098-40-1 | Chemsrc [chemsrc.com]
- 7. [Nphe1,Arg14,Lys15]nociceptin-NH2, a novel potent and selective antagonist of the nociceptin/orphanin FQ receptor [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative study of [(pF)Phe4,Arg14,Lys15]nociceptin/orphanin FQ-NH2 (UFP-102) at NOP receptors in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]
